molecular formula C17H24N2O2 B1343445 Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate CAS No. 676607-31-1

Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate

Cat. No. B1343445
M. Wt: 288.4 g/mol
InChI Key: UIEGYIFDVIDYHB-UHFFFAOYSA-N
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Description

Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate is a compound that is part of a class of spirocyclic compounds, which are characterized by their unique structures where two rings are joined through a single atom. These compounds have garnered interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of spirocyclic compounds related to tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate has been reported in the literature. For instance, an efficient synthesis of a spirocyclic oxindole analogue, which shares a similar structural motif, was achieved through a multi-step process involving dianion alkylation and cyclization, followed by demethylation, with an overall yield of 35% . Another related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, with a total yield of 20.2% .

Molecular Structure Analysis

The molecular structure of compounds in the same family as tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate has been elucidated using various spectroscopic techniques and X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, which showed that it crystallized in the monoclinic crystal system . Similarly, the structure of a doubly tert-butylated spirobiradical was clarified using X-ray diffraction, revealing a cruciform structure .

Chemical Reactions Analysis

The tert-butyl group in these spirocyclic compounds plays a significant role in their chemical reactivity. It has been shown that tert-butylation can be a useful method to reduce intermolecular interactions without affecting the degeneracy of the singly occupied molecular orbitals, as demonstrated in the synthesis of a ground triplet biradical . This suggests that the tert-butyl group can be strategically used to modulate the chemical properties of spirocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can affect the solubility, stability, and overall reactivity of these compounds. For example, the tert-butylated spirobiradical exhibited a typical zero-field-splitting pattern in its electron spin resonance spectrum and showed intramolecular ferromagnetic interaction, which is a physical property that could be leveraged in material science applications . The chemical properties, such as reactivity towards various reagents and conditions, are also determined by the functional groups present in the molecule, as seen in the synthesis routes of related compounds .

Scientific Research Applications

Synthesis and Drug Discovery

Spiropiperidines, including structures similar to tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate, are gaining popularity in drug discovery programs. Their three-dimensional chemical space is explored for potential medicinal chemistry applications. The synthesis methodologies for spiropiperidines focus on the formation of the spiro-ring on a preformed piperidine ring or vice versa. These compounds are primarily synthesized for their potential in drug discovery projects, showcasing their significance in the development of new pharmaceuticals (Griggs, Tape, & Clarke, 2018).

Antioxidant Properties

Recent studies have highlighted the antioxidant activities of spiro compounds, including derivatives of tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate. These compounds exhibit significant biological activities due to their structural versatility and similarity to important pharmacophores. Spiro compounds have been investigated for their potential antioxidant effects, which are crucial for combating oxidative stress involved in various diseases such as cancer, diabetes, and neurodegenerative diseases. The antioxidant activities of these compounds include DPPH, ABTS, and FRAP assays among others, indicating their potential therapeutic applications (Acosta-Quiroga et al., 2021).

Biodegradation and Environmental Fate

The environmental fate and biodegradation processes of ether compounds, such as ethyl tert-butyl ether (ETBE), provide insights into the behavior of structurally related tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate in environmental settings. Microorganisms capable of degrading ETBE aerobically have been identified, which suggests potential microbial pathways for the biodegradation of similar spiro[indoline-3,4'-piperidine] derivatives. Understanding the biodegradation mechanisms of these compounds is crucial for assessing their environmental impact and for developing strategies to mitigate potential pollution (Thornton et al., 2020).

Safety And Hazards

Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

tert-butyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-17(8-10-18-11-9-17)13-6-4-5-7-14(13)19/h4-7,18H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEGYIFDVIDYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635023
Record name tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate

CAS RN

676607-31-1
Record name tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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